2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine
CAS No.:
VCID: VC17793408
Molecular Formula: C10H17N3
Molecular Weight: 179.26 g/mol
* For research use only. Not for human or veterinary use.
![2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine -](/images/structure/VC17793408.png)
Description |
Synthesis and CharacterizationThe synthesis of imidazopyridine derivatives typically involves condensation reactions or cyclization processes. For example, related compounds like 2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride are synthesized through specific chemical pathways involving imidazole and pyridine rings . Characterization methods such as NMR, mass spectrometry, and FT-IR spectroscopy are commonly used to confirm the structure of these compounds . Biological Activity and Potential ApplicationsImidazopyridine derivatives have shown potential in various biological activities, including anti-inflammatory and antimicrobial effects. While specific data on 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine is lacking, related compounds have been studied for their pharmacological properties. For instance, some imidazopyrimidine derivatives have been investigated for their nonlinear optical properties and drug-likeness . Research Findings and Future DirectionsGiven the limited information available on 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine, future research should focus on its synthesis, characterization, and biological evaluation. Studies on similar compounds suggest that imidazopyridines can be promising candidates for drug development due to their diverse biological activities. |
---|---|
Product Name | 2-{7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine |
Molecular Formula | C10H17N3 |
Molecular Weight | 179.26 g/mol |
IUPAC Name | 2-(7-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine |
Standard InChI | InChI=1S/C10H17N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h7-8H,2-6,11H2,1H3 |
Standard InChIKey | AYWLUXMXCMSDCT-UHFFFAOYSA-N |
Canonical SMILES | CC1CCN2C(=NC=C2CCN)C1 |
PubChem Compound | 83683531 |
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume